Product packaging for Octa-3,6-dienoic acid(Cat. No.:CAS No. 70080-68-1)

Octa-3,6-dienoic acid

Cat. No.: B14467027
CAS No.: 70080-68-1
M. Wt: 140.18 g/mol
InChI Key: GBYPDOLIHMDJLU-UHFFFAOYSA-N
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Description

Octa-3,6-dienoic acid is an unsaturated carboxylic acid with a molecular formula of C8H12O2 . This compound is of significant interest in biochemical and metabolic research, particularly in the study of fatty acid degradation pathways. It is recognized as an intermediate in the microbial metabolism of other compounds; for instance, it is involved in the metabolic pathway of β-myrcene degradation by the bacterium Pseudomonas putida . In biological systems, this acid can be activated to its coenzyme A thioester derivative, octa-3,6-dienoyl-CoA . This form is a medium-chain, unsaturated acyl-CoA ester that undergoes beta-oxidation within mitochondria, a key process for energy production from fatty acids . Researchers value this compound for its applications in studying bacterial catabolism, the enzymology of beta-oxidation of unsaturated fatty acids, and the synthesis of more complex flavor and fragrance molecules. One of its closely related structural analogs, cis-3,7-dimethylthis compound (cis-isogeranic acid), is documented as a potent flavorant and odorant with a unique metallic, resinous aroma , highlighting the potential relevance of this chemical family in flavor and fragrance research. This compound is provided for laboratory research applications. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B14467027 Octa-3,6-dienoic acid CAS No. 70080-68-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70080-68-1

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

octa-3,6-dienoic acid

InChI

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2-3,5-6H,4,7H2,1H3,(H,9,10)

InChI Key

GBYPDOLIHMDJLU-UHFFFAOYSA-N

Canonical SMILES

CC=CCC=CCC(=O)O

Origin of Product

United States

The Foundational Significance of Dienoic Acid Architectures in Organic Chemistry

Dienoic acids are a class of unsaturated carboxylic acids characterized by the presence of two carbon-carbon double bonds within their hydrocarbon chain. These structures are fundamental in organic chemistry for several reasons. They are integral components of many natural products and serve as precursors for vital signaling molecules like prostaglandins (B1171923) and leukotrienes, which are crucial in regulating inflammation and immune responses.

The presence of multiple double bonds makes dienoic acids important in industrial applications, particularly in the manufacturing of polymers, coatings, and resins. The double bonds provide reactive sites for chemical modifications such as polymerization. The arrangement of these double bonds can be either conjugated (alternating single and double bonds) or non-conjugated (separated by more than one single bond), which significantly influences their chemical reactivity and physical properties.

Advanced Synthetic Methodologies for Octa 3,6 Dienoic Acid and Its Structural Analogs

Stereocontrolled Synthesis Strategies

The geometric and stereochemical configuration of octa-3,6-dienoic acid and its analogs is crucial for their biological activity and material properties. Consequently, a variety of stereocontrolled synthesis strategies have been developed.

Ligand-Controlled Palladium Catalysis for Dienyl Anion Surrogates

A novel approach to the synthesis of dienoic acids involves the use of (E,E)-2,4-dienoic acids as surrogates for dienyl anions, controlled by palladium catalysis. nih.gov Typically, the acidic nature of carboxylic acids prevents their direct use as carbon-based nucleophiles. nih.gov However, research has shown that free (E,E)-2,4-dienoic acids can form η²-complexes with Pd(0). nih.gov This complexation raises the energy of the highest occupied molecular orbital (HOMO), enabling a Friedel-Crafts-type addition to imines with high α-regioselectivity, which, after decarboxylation, yields dienylated products. nih.gov

A key feature of this methodology is the ability to switch between (E,E)- and (Z,E)-selectivity by controlling the reaction pathway through the choice of ligands. nih.govresearchgate.net This control is achieved through either outer-sphere or inner-sphere reaction modes, a concept supported by density functional theory (DFT) calculations. nih.govresearchgate.net This method also facilitates an unprecedented formal reductive Mannich reaction between (E,E)-dienoic acids and imines, producing enantioenriched β-amino acid derivatives. nih.govresearchgate.net

Catalytic Cross-Cyclomagnesiation Approaches for Diene Construction

Titanium-catalyzed cross-cyclomagnesiation presents an effective strategy for constructing the diene framework of various dienoic and trienoic fatty acids. sciforum.net This method involves the reaction of O-, N-, and Si-containing allenes with aliphatic 1,2-dienes in the presence of a Grignard reagent and a Cp2TiCl2 catalyst. sciforum.net This process yields functionally substituted mono- and bicyclic organomagnesium compounds with high stereochemical purity (>99%) and in good yields (>80%). sciforum.net

These organomagnesium intermediates are valuable for the targeted synthesis of asymmetric functionally substituted 1Z,5Z-dienes. sciforum.net An important aspect of this methodology is the suppression of homo-cyclomagnesiation byproducts, which is achieved by conducting the reaction in diethyl ether. sciforum.net This approach has been successfully applied to synthesize a range of natural and synthetic di- and trienoic acids with potential biological activities. sciforum.netresearchgate.netresearchgate.net

Catalyst SystemReactantsProduct TypeStereoselectivityYieldReference
Cp2TiCl2 / EtMgBrO-, N-, Si-containing 1,2-dienes and terminal alkyl/aryl-substituted allenesAsymmetric 1Z,5Z-dienes>99%>80% sciforum.net

Stereoselective Hydrogenation of Conjugated Dienoic Acids

The stereoselective hydrogenation of conjugated dienoic acids is a critical step in accessing specific isomers of this compound. While direct search results on the hydrogenation of this compound are limited, the principles can be inferred from related transformations. For instance, enzymes like CLA-DH (conjugated linoleic acid dehydrogenase) can catalyze both dehydrogenation and hydrogenation reactions with some stereoselectivity. sci-hub.se In the hydrogenation of 10-oxo-cis-12-octadecenoic acid, both (R)- and (S)-10-hydroxy-cis-12-octadecenoic acid were produced, indicating a degree of stereocontrol is possible. sci-hub.se

Chemical catalysis offers another avenue for stereoselective hydrogenation. The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the reduction of conjugated systems.

Employing Chiral Auxiliaries and Reagents in Asymmetric Synthesis

Chiral auxiliaries are powerful tools for achieving high levels of stereocontrol in the synthesis of complex molecules like this compound analogs. researchgate.net These auxiliaries, often derived from inexpensive natural sources, can direct the formation of specific diastereomers in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.netresearchgate.net

The Evans chiral auxiliaries (oxazolidinones) are a prominent example, facilitating highly diastereoselective alkylation and aldol reactions. researchgate.netsioc-journal.cn The stereochemical outcome is often controlled by the formation of specific metal enolates (Z or E), which then react with electrophiles from a less hindered face. researchgate.net The auxiliary can then be cleaved under mild conditions without racemizing the desired product. researchgate.net For example, asymmetric Michael addition reactions controlled by Evans auxiliaries have achieved high diastereoselectivity (up to 98% de). sioc-journal.cn

Chiral AuxiliaryReaction TypeDiastereoselectivity (de)Reference
Evans OxazolidinoneMichael Additionup to 98% sioc-journal.cn
Camphor-derived auxiliariesAlkylation, Diels-AlderHigh researchgate.net

Oxidative and Reductive Transformations for Dienoic Acid Generation

The generation of the carboxylic acid functionality and the diene system often involves specific oxidative and reductive steps from suitable precursors.

Selective Oxidation of Unsaturated Precursors

The selective oxidation of unsaturated precursors is a common method for generating dienoic acids. For instance, (Z/E)-3,7-dimethyl-2,6-octadienoic acids can be synthesized from commercially available geraniol (B1671447) and nerol (B1678202) through a selective two-step oxidation process. lookchem.com The oxidation of alcohols to carboxylic acids can be achieved using various reagents and catalysts. lookchem.com

Enzymatic oxidation using lipoxygenases offers a highly selective route to produce hydroperoxides from polyunsaturated fatty acids. researchgate.net These hydroperoxides can then be further transformed into the desired dienoic acids. The choice of solvent can also play a role in the oxidation of unsaturated acids. annualreviews.org

Hydrocarboxylation of Conjugated Diene Substrates

Hydrocarboxylation of conjugated dienes represents a direct and atom-economical approach to producing dienoic acids. This method involves the addition of a hydrogen atom and a carboxyl group across the diene system.

Traditionally, transition-metal-catalyzed hydrocarboxylation of dienes has been a challenge, often leading to dicarboxylated products or favoring carboxylation at the α-carbon. nih.govrsc.orglboro.ac.uk However, recent advancements in electrosynthesis have provided a novel and highly regioselective method for the 1,4-hydrocarboxylation of dienes. nih.gov This electrochemical approach utilizes carbon dioxide as the C1 source and avoids the need for sacrificial electrodes. nih.govrsc.orglboro.ac.uk By modifying the reaction conditions, it is possible to selectively obtain the δ-carboxylated product, the α,δ-dicarboxylic acid, or the α,δ-reduced alkene. nih.govrsc.orglboro.ac.uk

For instance, the cobalt-catalyzed carboxylation of 1,3-diene derivatives with CO2 has been shown to produce various hexa-3,5-dienoic acid derivatives in good yields. beilstein-journals.org Similarly, rhodium-catalyzed hydrocarboxylation of styrenes and other alkenes has been reported, demonstrating the versatility of transition metals in this transformation. beilstein-journals.org The palladium-catalyzed carboxytelomerization of butadiene with alcohols also provides access to unsaturated nona-3,8-dienoate esters. nih.gov

A plausible mechanism for the rhodium-catalyzed hydrocarboxylation involves the initial generation of a rhodium-hydride species, followed by hydrometallation of a C=C bond, carboxylation with CO2 to form a rhodium carboxylate, and finally, transmetalation to release the carboxylic acid product and regenerate the catalyst. beilstein-journals.org

Table 1: Examples of Hydrocarboxylation of Dienes

Catalyst SystemDiene SubstrateProductYieldReference
Electrosynthesis1,3-ButadieneThis compound derivativeVaries nih.gov
Cobalt-catalyst1,3-Diene derivativesHexa-3,5-dienoic acid derivativesGood beilstein-journals.org
Palladium/dtbpx1,3-ButadieneDimethyl adipate97% selectivity unimi.it

This table is interactive. Click on the headers to sort the data.

Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids

A powerful strategy for synthesizing conjugated dienoic acids from readily available aliphatic acids is through sequential dehydrogenation. nih.govnih.gov This method offers a late-stage introduction of the labile 1,3-diene motif, which is advantageous in the synthesis of complex molecules. nih.govnih.gov

Recent research has demonstrated that a Palladium(II)-catalyzed sequential dehydrogenation of free aliphatic acids can be achieved via β-methylene C-H activation. nih.govnih.gov The use of specifically designed ligands, such as pyridine-pyridone and quinoline-pyridone bidentate ligands, is crucial for the success of this transformation, enabling the one-step synthesis of diverse E,E-1,3-dienes. nih.govresearchgate.net This protocol has shown compatibility with a wide range of free aliphatic acids, including those with steric hindrance and various functional groups. nih.gov

The synthetic utility of this methodology has been highlighted by the one-step synthesis of natural products like sorbic acid and a precursor to piperine. nih.gov The development of engineered ligands has been instrumental in overcoming the challenges associated with the dehydrogenation of aliphatic carboxylic acids. researchgate.netd-nb.info Iridium complexes have also been investigated for the acceptorless dehydrogenation of alcohols to carboxylic acids, a related transformation that underscores the potential of transition metal catalysis in oxidation reactions. bohrium.comnih.govrsc.org

Table 2: Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids

Catalyst/LigandSubstrateProductYieldReference
Pd(OAc)2/Quinoline-pyridoneHexanoic acid(2E,4E)-Hexa-2,4-dienoic acid (Sorbic acid)Good nih.gov
Pd(OAc)2/Quinoline-pyridoneValeric acid(2E,4E)-Penta-2,4-dienoic acid derivativeModerate nih.gov
Pd(OAc)2/Quinoline-pyridoneCyclohexylacetic acid(E)-2-Cyclohexylideneacetic acidModerate nih.gov

This table is interactive. Click on the headers to sort the data.

Microwave-Assisted and Green Chemistry Approaches in Dienoic Acid Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various carboxylic acid derivatives, including dienoic acids. nih.govrsc.org

For example, the microwave-assisted aldol condensation of methyl ketones with glyoxylic acid provides a straightforward route to 4-oxo-2-butenoic acids. rsc.org The reaction conditions can be tailored based on the substrate, with aryl derivatives favoring tosic acid catalysis and aliphatic substrates reacting best with pyrrolidine (B122466) and acetic acid. rsc.org Microwave heating has also been effectively used in the synthesis of dialkylphosphinic acids and bile acid derivatives. nih.govrsc.org

Green chemistry principles are increasingly being integrated into the synthesis of dienoic acids. The use of renewable starting materials, such as vernolic acid from the Ethiopian ironweed plant, exemplifies this trend. wiley.com The development of catalytic systems that are efficient and reusable is another key aspect of green chemistry in this field. sioc-journal.cn Double decarboxylative coupling reactions, which use readily available carboxylic acids and release only carbon dioxide as a byproduct, are considered an environmentally benign alternative to traditional coupling methods. rsc.org

Carbon-Carbon Coupling Reactions for Dienoic Acid Scaffold Assembly

Carbon-carbon coupling reactions are fundamental to the construction of complex organic molecules, and they play a crucial role in the synthesis of dienoic acid scaffolds. rsc.org The Heck and Suzuki-Miyaura coupling reactions are particularly prominent in this context. organic-chemistry.orgwikipedia.orgorganic-chemistry.org

The Heck reaction , a palladium-catalyzed coupling of aryl or vinyl halides with alkenes, provides a powerful method for forming carbon-carbon bonds with excellent trans selectivity. organic-chemistry.org This reaction has been utilized in the synthesis of various dienoic acid derivatives. acs.orgvulcanchem.com For instance, the synthesis of bicyclic γ-amino acid derivatives has been achieved using (2E)-hepta-2,6-dienoic acid in a Heck coupling reaction. vulcanchem.com

The Suzuki-Miyaura coupling , which involves the cross-coupling of an organoboron species with an organohalide using a palladium catalyst, is another versatile tool for synthesizing dienoic esters and dienones. organic-chemistry.orgwikipedia.org This method can overcome the limitations of traditional olefination reactions, offering good yields and high stereoselectivity. organic-chemistry.org A stereoselective approach to ethyl-substituted conjugated dienoic esters has been developed using a Suzuki cross-coupling strategy. organic-chemistry.org Furthermore, highly selective syntheses of all four possible stereoisomers of 2,4-dienoic esters have been achieved using modified Suzuki coupling protocols. pnas.org

Other carbon-carbon bond-forming strategies include decarboxylative coupling reactions, which can be performed under mild, palladium(0)-catalyzed conditions without the need for an anion-stabilizing group adjacent to the carboxyl group.

Mechanistic Pathways of Carbon-Carbon Bond Formation

The double bonds in this compound serve as nucleophilic centers, enabling the formation of new carbon-carbon bonds through several mechanistic pathways.

Friedel-Crafts reactions, classic examples of electrophilic aromatic substitution, can be adapted for additions to alkenes. masterorganicchemistry.com In the context of this compound, a Friedel-Crafts type reaction would involve the addition of an electrophile (generated from an alkyl or acyl halide with a Lewis acid like AlCl₃) to one of the double bonds. masterorganicchemistry.com

The mechanism proceeds via the formation of a carbocation intermediate. The Lewis acid activates the alkyl/acyl halide, generating a potent electrophile. masterorganicchemistry.com This electrophile is then attacked by the π-electrons of one of the C=C double bonds in the dienoic acid. This attack results in the formation of a new C-C bond and a carbocation at the adjacent carbon.

Regioselectivity: The regiochemical outcome of the addition is governed by the stability of the resulting carbocation intermediate (Markovnikov's rule). For this compound, attack on the C-3=C-4 bond could lead to a carbocation at either C-3 or C-4. Similarly, attack on the C-6=C-7 bond could generate a carbocation at C-6 or C-7. The stability of these carbocations would be influenced by hyperconjugation and inductive effects. Subsequent reaction with the halide ion or another nucleophile neutralizes the carbocation to yield the final product. Carbocation rearrangements to form a more stable carbocation are also a possibility in Friedel-Crafts alkylations. masterorganicchemistry.com The presence of the carboxylic acid group, particularly its potential to coordinate with the Lewis acid, can also influence the electronic distribution and reactivity of the diene system.

The diene system of this compound and its derivatives is amenable to various cycloaddition reactions, which are powerful methods for constructing cyclic molecular architectures.

[2+2] and [4+4] Photodimerization: Photochemical cycloadditions offer direct routes to cyclobutane (B1203170) ([2+2]) and cyclooctadiene ([4+4]) rings. In [2+2] photodimerization, irradiation excites an alkene, which then reacts with a ground-state alkene to form a four-membered ring. For dienoic acids, this can lead to complex product mixtures. However, using templates like 1,8-dihydroxynaphthalene can pre-organize the reactant molecules through hydrogen bonding, leading to highly selective and high-yielding formation of syn-head-to-head cyclobutane products. While direct [4+4] cycloaddition is a possible pathway for conjugated dienes, it can also occur via an initial [2+2] cycloaddition followed by a thermal rearrangement. Enantioselective [4+4] photodimerizations have been achieved by using chiral templates to bind substrates, inducing asymmetry in the product. rsc.org

Diels-Alder Reactions ([4+2] Cycloaddition): The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. researchgate.net While this compound is a non-conjugated diene, it can be isomerized to a conjugated form, such as octa-3,5-dienoic acid, which can then act as the diene component. The reactivity of the diene is enhanced by electron-donating groups and hindered by steric bulk. The reaction proceeds through a highly ordered transition state, which controls the stereochemistry of the product. researchgate.net Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are particularly efficient as the proximity of the reacting groups leads to less negative activation entropies. researchgate.net This approach avoids side reactions like polymerization by using high dilution conditions. researchgate.net

Cycloaddition TypeReactantsKey FeaturesProduct
[2+2] Photodimerization Two alkene moietiesProceeds via a photoexcited state; can be controlled with templates. Cyclobutane ring
[4+4] Photodimerization Two diene moietiesCan be direct or stepwise; leads to eight-membered rings. Cyclooctadiene ring
[4+2] Diels-Alder Conjugated diene + DienophileConcerted mechanism; high stereospecificity; forms six-membered rings. researchgate.netCyclohexene derivative

Friedel-Crafts Type Additions and Regioselectivity

Reductive and Oxidative Transformation Mechanisms

The double bonds are the primary sites for reduction and oxidation reactions, with mechanisms depending on the reagents and conditions employed.

The double bonds of this compound can be reduced to the corresponding saturated octanoic acid through catalytic hydrogenation.

Standard Catalytic Hydrogenation: This typically involves reacting the dienoic acid with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst such as palladium on carbon (Pd/C) or nickel (Ni). vulcanchem.com The mechanism involves the adsorption of both the dienoic acid and diatomic hydrogen onto the catalyst surface. The H-H bond is cleaved, and the hydrogen atoms are added sequentially across the double bonds, leading to a fully saturated carbon chain.

Enantioselective Pathways: Asymmetric hydrogenation allows for the selective reduction of a prochiral alkene to form a single enantiomer of the product. This is achieved using a chiral catalyst, typically a transition metal complex (e.g., Ruthenium, Iridium) with a chiral ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). For this compound, enantioselective hydrogenation could target one of the two double bonds. The "Noyori-class" of catalysts often operate via a bifunctional mechanism where both the metal center and the ligand participate in the hydrogen transfer, proceeding through a six-membered pericyclic transition state involving the metal hydride, the ligand, and the substrate. Chiral iridium nanoparticles have also been developed as effective catalysts for the enantioselective hydrogenation of prochiral ketones. rsc.org

Oxidative cleavage reactions break the carbon-carbon double bonds, producing smaller molecules with oxygen-containing functional groups like aldehydes, ketones, or carboxylic acids. libretexts.org

Ozonolysis: This is a two-step process. First, the alkene reacts with ozone (O₃) in an inert solvent. The mechanism involves a [3+2] cycloaddition to form an unstable primary ozonide (molozonide). libretexts.org This intermediate rapidly rearranges to a more stable secondary ozonide. The second step is a workup that determines the final products. A reductive workup (e.g., with zinc metal or dimethyl sulfide) cleaves the ozonide to yield aldehydes or ketones. An oxidative workup (e.g., with hydrogen peroxide) will oxidize any initially formed aldehydes to carboxylic acids. libretexts.org

Permanganate (B83412)/Periodate Cleavage: Strong oxidizing agents like hot, acidic potassium permanganate (KMnO₄) can cleave the double bonds. The mechanism is believed to proceed through the formation of a diol intermediate, which is then further oxidized and cleaved. This strong oxidation typically yields ketones and/or carboxylic acids. A milder, two-step sequence involves first forming a syn-diol using cold, dilute KMnO₄ or osmium tetroxide (OsO₄), followed by cleavage of the diol with periodic acid (HIO₄). libretexts.org

Intermediate Characterization: The mechanism of oxidative cleavage of unsaturated fatty acids with tungstate/H₂O₂ catalysts is proposed to involve the formation of an epoxide as the first intermediate. mdpi.com This is followed by hydrolytic ring-opening to form a diol. The diol is then cleaved, possibly via an α-hydroxy ketone intermediate, to yield the final carboxylic acid products. mdpi.comresearchgate.net In some enzymatic systems, the hydrolytic cleavage of related diene-diones has been shown to proceed through a gem-diol intermediate. soton.ac.uk

Reagent/MethodWorkupIntermediate(s)Typical Products from Alkene Cleavage
1. O₃; 2. Zn/H₂O or (CH₃)₂SReductiveMolozonide, Ozonide libretexts.orgAldehydes, Ketones
1. O₃; 2. H₂O₂OxidativeMolozonide, Ozonide libretexts.orgCarboxylic acids, Ketones
1. OsO₄ or cold, dil. KMnO₄; 2. HIO₄Two-stepDiol libretexts.orgAldehydes, Ketones
Hot, conc. KMnO₄, H⁺OxidativeDiol libretexts.orgCarboxylic acids, Ketones
Tungstate / H₂O₂OxidativeEpoxide, Diol mdpi.comCarboxylic acids

Hydrogenation Mechanistic Studies, including Enantioselective Pathways

Decarboxylation Mechanisms in Dienoic Acid Transformations

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). For simple carboxylic acids, this process typically requires high temperatures.

The thermal decarboxylation of this compound is difficult because it lacks an activating group, such as a carbonyl, at the β-position. Beta-keto acids decarboxylate readily upon heating through a six-membered cyclic transition state (a pericyclic reaction). youtube.com

However, transition metal-catalyzed decarboxylation provides a milder alternative for dienoic acids. A notable example is the palladium(0)-catalyzed decarboxylative coupling of dienoic acids with pentadienyl alcohols. researchgate.net This reaction is significant because, unlike many other decarboxylative couplings, it does not require an anion-stabilizing group adjacent to the carboxyl group. researchgate.net Mechanistic studies suggest that both the diene system of the acid and the diene of the alcohol are required for the reaction to proceed, indicating a mechanism where the palladium catalyst coordinates to the π-systems of both coupling partners, facilitating the extrusion of CO₂ and subsequent bond formation. researchgate.net

Role of Catalysts and Ligand Design in Modulating Reactivity

The reactivity of unsaturated systems like this compound is profoundly influenced by the presence of catalysts. Transition metal catalysts, in particular, play a pivotal role in activating the molecule and directing the course of a reaction towards a desired outcome. The rational design of ligands coordinated to the metal center is a critical strategy for modulating the catalyst's activity, selectivity, and stability. By tuning the steric and electronic properties of ligands, chemists can control aspects such as regioselectivity (which double bond reacts) and stereoselectivity (the spatial arrangement of the product).

Research into the catalytic transformations of dienoic acids and related unsaturated esters has highlighted several key catalyst systems and design principles.

Palladium Catalysis

Palladium(0) complexes have been effectively used to catalyze the decarboxylative and dehydrative coupling of dienoic acids with pentadienyl alcohols, yielding 1,3,6,8-tetraenes. A significant finding in this area is that, unlike many other decarboxylative couplings, this reaction does not necessitate an anion-stabilizing group adjacent to the carboxyl functionality. Mechanistic studies suggest that both the diene of the acid and the diene of the alcohol are required for the reaction to proceed, underscoring the intricate role of the catalyst in orchestrating the coupling of two distinct diene systems.

Titanium Catalysis for Stereoselective Synthesis

In the synthesis of complex dienoic acids, titanium-based catalysts have proven effective for achieving high stereochemical control. For instance, the catalyst Cp2TiCl2 (titanocene dichloride) is used in the cross-cyclomagnesiation of 1,2-dienes to produce 1Z,5Z-dienoic acids with high stereochemical purity (>99%). sciforum.net This method provides a powerful tool for constructing specific isomers of dienoic acids that are otherwise difficult to access through traditional synthetic routes. sciforum.net

Substrate and Ligand-Based Control of Regioselectivity

One of the primary challenges in the chemistry of this compound is achieving selective reactions at one of the two double bonds (C3=C4 or C6=C7). The Sharpless asymmetric dihydroxylation (AD) of α,β,γ,δ-unsaturated carboxylic esters serves as an excellent case study for how reactivity can be modulated. thieme-connect.com In these systems, which are structurally analogous to this compound, the regioselectivity of the dihydroxylation can be shifted by altering the nature of the ester group, which in turn modifies the electronic properties of the conjugated system. thieme-connect.com

Research has shown that replacing simple methyl or ethyl esters with electron-withdrawing trifluoroethyl (Tfe) or hexafluoroisopropyl (Hfip) esters dramatically enhances the selectivity for dihydroxylation at the γ,δ-double bond. thieme-connect.com The electron-withdrawing nature of the fluorinated esters deactivates the α,β-double bond towards electrophilic attack by the osmium catalyst, thereby directing it to the more electron-rich γ,δ-double bond. thieme-connect.com

Interactive Data Table: Effect of Ester Group on Regioselectivity of Asymmetric Dihydroxylation

The following table summarizes research findings on the regioselective dihydroxylation of a conjugated dienoic ester, demonstrating the powerful effect of substrate modification on reaction outcomes. thieme-connect.com

Substrate (Ester)Ratio of γ,δ- to α,β-dihydroxylationReference
Methyl Ester86 : 14 thieme-connect.com
Trifluoroethyl (Tfe) Ester97 : 3 thieme-connect.com
Hexafluoroisopropyl (Hfip) Ester>99 : <1 thieme-connect.com

General Principles of Ligand Design

While specific studies on this compound are limited, broader principles of ligand design are directly applicable. The development of bulky, electron-rich dialkylbiaryl phosphine (B1218219) ligands (e.g., Buchwald ligands) has revolutionized palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These ligands promote the formation of the active L-Pd(0) species and enhance its reactivity, allowing for milder reaction conditions and lower catalyst loadings. sigmaaldrich.com Similarly, in gold catalysis, the Lewis basicity of the ligand has been shown to inversely correlate with catalyst activity, as less basic ligands render the gold center more electrophilic and thus more reactive towards activating unsaturated bonds. nih.gov The strategic application of these ligand design concepts holds significant promise for developing novel and selective transformations of this compound.

Octa 3,6 Dienoic Acid As a Model System for Dienoic Acid Investigations

While a relatively simple molecule, octa-3,6-dienoic acid serves as an important model system for studying the properties and reactions of more complex dienoic and polyenoic acids. Its non-conjugated diene system provides a platform to investigate the independent and interactive behavior of double bonds separated by a methylene (B1212753) group.

Research into related dienoic acids highlights the importance of such model systems. For instance, studies on the synthesis of other dienoic acids often involve multi-step processes where understanding the reactivity of each double bond is crucial. escholarship.org The investigation of the cyclization of dienoic acids, such as 4,8-dimethylnona-3,7-dienoic acid, provides insights into reaction mechanisms that can be extrapolated from simpler models. Although literature specifically detailing this compound as a model system is limited, its structural simplicity makes it an ideal candidate for fundamental studies in areas like oxidation, polymerization, and spectroscopic analysis of non-conjugated diene systems. hmdb.ca

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 70080-68-1 nih.gov
Topological Polar Surface Area 37.3 Ų nih.gov

Table 2: Comparison of Octadienoic Acid Positional Isomers

Compound NameMolecular FormulaMolecular Weight ( g/mol )Double Bond PositionsConjugation
This compound C8H12O2140.18 nih.gov3, 6Non-conjugated
Octa-3,5-dienoic acid C8H12O2140.18 nih.gov3, 5Conjugated

Advanced Spectroscopic Characterization and Analytical Methodologies for Octa 3,6 Dienoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like octa-3,6-dienoic acid. Through various NMR experiments, a comprehensive picture of the proton and carbon environments, as well as their connectivity, can be established.

Proton (1H) NMR for Olefinic and Aliphatic Proton Assignment and Stereochemistry

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of protons within the this compound molecule. The spectrum is characterized by distinct regions corresponding to olefinic, allylic, bis-allylic, and aliphatic protons.

The olefinic protons (H-3, H-4, H-6, H-7) are the most deshielded, typically appearing in the range of δ 5.3–5.5 ppm. The precise chemical shift and multiplicity of these signals are highly dependent on the stereochemistry (cis or trans) of the double bonds. The coupling constants (J-values) between adjacent olefinic protons are particularly diagnostic for stereochemistry. For example, a large coupling constant (typically 11-18 Hz) is characteristic of a trans relationship, while a smaller coupling constant (typically 6-12 Hz) indicates a cis configuration.

The protons on the methylene (B1212753) group at C-2, which are alpha to the carboxylic acid, are observed at approximately δ 2.3-2.5 ppm. The protons of the bis-allylic methylene group at C-5 are found at a characteristic chemical shift of around δ 2.8 ppm. The terminal methyl group (H-8) protons resonate in the most upfield region of the spectrum, typically around δ 0.9-1.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for (3Z,6Z)-Octa-3,6-dienoic Acid.
PositionProtonPredicted Chemical Shift (ppm)Multiplicity
2-CH₂-~2.4t
3=CH-~5.4m
4=CH-~5.4m
5-CH₂-~2.8quint
6=CH-~5.4m
7=CH-~5.4m
8-CH₃~0.95t

Carbon-13 (13C) NMR for Carbon Skeleton Analysis and Isotopic Labeling Studies

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the resolution of every unique carbon atom.

The carbonyl carbon (C-1) of the carboxylic acid is the most deshielded, appearing around δ 179 ppm. The olefinic carbons (C-3, C-4, C-6, C-7) resonate in the midfield region, typically between δ 125 and 135 ppm. The aliphatic carbons (C-2, C-5, C-8) are found in the upfield region of the spectrum. The chemical shifts of the olefinic carbons are also sensitive to the stereoisomerism of the double bonds.

Isotopic labeling studies, where specific carbon atoms are replaced with the ¹³C isotope, are powerful for elucidating biosynthetic pathways or reaction mechanisms. For instance, by feeding an organism a ¹³C-labeled precursor, the position of the label in the final this compound molecule can be determined by ¹³C NMR, revealing the metabolic route. This technique provides a direct and unambiguous method for tracing carbon flow through biological or chemical systems.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3Z,6Z)-Octa-3,6-dienoic Acid.
PositionCarbonPredicted Chemical Shift (ppm)
1-COOH~179
2-CH₂-~33
3=CH-~129
4=CH-~130
5-CH₂-~26
6=CH-~128
7=CH-~132
8-CH₃~14

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure of this compound by revealing correlations between different nuclei. wikipedia.orgslideshare.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between H-2/H-3, H-3/H-4, H-4/H-5, H-5/H-6, H-6/H-7, and H-7/H-8, allowing for the tracing of the entire proton spin system from one end of the molecule to the other.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached heteronuclei, most commonly ¹³C. sdsu.edu This experiment is crucial for assigning each carbon signal to its corresponding proton(s), for example, linking the C-5 signal to the H-5 signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.edu This is particularly useful for connecting structural fragments. For instance, an HMBC spectrum would show a correlation from the H-2 protons to the C-1 carbonyl carbon and to the C-4 olefinic carbon, confirming their proximity in the structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary NMR method for determining the stereochemistry of the double bonds. For a cis double bond, a NOESY correlation would be observed between the two olefinic protons, whereas for a trans double bond, this correlation would be absent or very weak.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and, through fragmentation analysis, can reveal key structural features.

Electron Ionization (EI) MS and Fragmentation Pattern Analysis

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint that can be used for identification.

For this compound (molecular weight 140.18 g/mol ), the EI-MS spectrum would be expected to show a molecular ion peak (M⁺) at m/z 140. nih.gov The fragmentation pattern would be characterized by several key losses and cleavages common to short-chain unsaturated carboxylic acids. libretexts.org

Prominent fragments would likely arise from:

Alpha-cleavage: Cleavage of the bond between C-2 and C-3.

McLafferty rearrangement: A characteristic rearrangement for carbonyl compounds, which would result in a specific neutral loss and a charged fragment.

Loss of water: A peak at M-18 (m/z 122) corresponding to the loss of H₂O from the carboxylic acid group.

Loss of the carboxyl group: A peak at M-45 (m/z 95) from the cleavage and loss of the -COOH group.

The fragmentation pattern provides valuable structural information, though locating the precise position of double bonds can sometimes be challenging with EI alone and may require derivatization or other MS techniques. marinelipids.ca

Table 3: Predicted Key Fragments in the Electron Ionization (EI) Mass Spectrum of this compound.
m/zProposed FragmentDescription
140[M]⁺Molecular Ion
122[M - H₂O]⁺Loss of water
95[M - COOH]⁺Loss of carboxyl group
VariousHydrocarbon fragmentsCleavage along the alkyl chain

High-Resolution Electrospray Ionization (HR-ESI-MS) for Accurate Mass Determination

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a powerful analytical technique for the precise determination of the elemental composition of a molecule by measuring its mass with very high accuracy. geologyscience.rucolab.ws For this compound, this method provides an exact mass measurement, which is crucial for confirming its molecular formula, C₈H₁₂O₂.

The process involves ionizing the sample using electrospray, which is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. scielo.brund.edunih.gov These ions are then analyzed by a high-resolution mass analyzer, such as a time-of-flight (TOF) or Fourier transform ion cyclotron resonance (FT-ICR) instrument. geologyscience.rucolab.ws

The high resolving power of these instruments allows for the differentiation of compounds with the same nominal mass but different elemental compositions. colab.ws The theoretically calculated monoisotopic mass of this compound is 140.083729626 Da. hmdb.canih.gov HR-ESI-MS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula and providing a high degree of confidence in the compound's identity. nih.gov

PropertyValueSource
Molecular Formula C₈H₁₂O₂ nih.gov
Monoisotopic Mass 140.083729626 Da hmdb.canih.gov
IUPAC Name This compound nih.gov

Chromatographic Separations and Purity Assessment (e.g., GC-MS, TLC)

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and assessing its purity. Gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC) are commonly employed for this purpose. lookchem.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a preferred method for the analysis of volatile and thermally stable compounds. Fatty acids like this compound are often converted to more volatile esters, such as methyl esters, prior to analysis to improve their chromatographic behavior. journals.co.zaresearchgate.net This derivatization is commonly achieved by reacting the acid with a reagent like boron trifluoride in methanol. journals.co.za

In a notable study, the sodium amalgam reduction of octa-2,4,6-trienoic acid yielded a mixture of three isomeric octadienoic acids, including this compound. journals.co.za The analysis of this mixture was performed using gas-liquid chromatography (GLC), a technique at the core of GC-MS. The separation was achieved on a glass column packed with 4% DEGS (diethyleneglycol succinate) on Chromosorb G at a temperature of 175°C. journals.co.za The different isomers exhibited distinct retention times (tR), allowing for their separation and quantification. journals.co.za The subsequent mass spectrometry analysis provides structural information based on the fragmentation pattern of the eluted compounds, confirming their identity. mazums.ac.ir

Compound (as Methyl Ester)Retention Time (tR)Column and Conditions
Methyl octa-3,6-dienoate7.2 min4% DEGS on Chromosorb G, 175°C
Methyl octa-4,6-dienoate9.0 min4% DEGS on Chromosorb G, 175°C
Methyl octa-3,5-dienoate10.2 min4% DEGS on Chromosorb G, 175°C
Data sourced from a study by du Plessis and Erasmus (1977) which analyzed a mixture of isomers. journals.co.za

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds, and assessing the purity of a sample. scielo.brgsartor.org For the analysis of fatty acids, silica (B1680970) gel plates are commonly used as the stationary phase. scielo.brscispace.com

A suitable mobile phase, typically a mixture of nonpolar and polar solvents, is chosen to achieve separation. researchgate.net The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For fatty acids, solvent systems like chloroform:methanol are often employed. scielo.br After development, the spots can be visualized under UV light if the compounds are UV-active, or by staining with a suitable reagent such as anisaldehyde-H₂SO₄ followed by heating. scielo.br The purity of this compound can be assessed by the presence of a single spot with a characteristic retention factor (Rf) value under specific chromatographic conditions. scispace.comresearchgate.net

Computational Chemistry and Theoretical Modeling of Octa 3,6 Dienoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cellulosechemtechnol.ro It is a widely used tool for predicting molecular properties, including geometry, vibrational frequencies, and electronic characteristics. dergipark.org.tr

DFT calculations can provide a detailed picture of the electronic landscape of octa-3,6-dienoic acid. Key aspects of this analysis include the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the mapping of electron density and charge distribution.

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its ability to act as an electron acceptor. muni.cz The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. muni.cz For this compound, the presence of two C=C double bonds and a carboxylic acid group creates a conjugated system that influences the energies of these frontier orbitals. The π-electrons in the double bonds are expected to contribute significantly to the HOMO, while the LUMO is likely distributed over the π* anti-bonding orbitals of the conjugated system and the carbonyl group.

Natural Bond Orbital (NBO) analysis is another technique used alongside DFT to study charge distribution and intramolecular interactions, such as hyperconjugative effects that contribute to molecular stability. dergipark.org.trchalcogen.ro A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the electrostatic potential on the molecule's surface. cellulosechemtechnol.ro For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the acidic hydrogen, highlighting its role as an electron-deficient site. cellulosechemtechnol.ro

While specific DFT studies detailing the HOMO-LUMO energies for this compound are not prevalent in the literature, data for similar molecules and the principles of DFT allow for a qualitative prediction of its electronic features.

Table 1: Predicted Molecular Properties and Descriptors for this compound This table presents computationally predicted properties from various sources. These values are derived from in silico models and provide estimates of the molecule's physicochemical characteristics.

PropertyPredicted ValueSource
Molecular Formula C₈H₁₂O₂PubChem nih.gov
Molecular Weight 140.18 g/mol PubChem nih.gov
logP 1.98 - 2.2ChemAxon hmdb.ca, ALOGPS hmdb.ca
pKa (Strongest Acidic) 4.97ChemAxon hmdb.ca
Polar Surface Area 37.3 ŲChemAxon hmdb.ca, PubChem nih.gov
Hydrogen Bond Donor Count 1ChemAxon hmdb.ca, PubChem nih.gov
Hydrogen Bond Acceptor Count 2ChemAxon hmdb.ca, PubChem nih.gov
Rotatable Bond Count 4ChemAxon hmdb.ca

DFT is a powerful method for modeling chemical reactions, allowing for the elucidation of reaction mechanisms by locating and characterizing transition state (TS) structures. researchgate.net The energy of the TS relative to the reactants determines the activation energy barrier, which governs the reaction rate.

For this compound, potential reactions of interest include cycloadditions, such as the Diels-Alder reaction, where the diene system could react with a suitable dienophile. Computational studies can model these reaction pathways to predict stereochemical outcomes (e.g., endo vs. exo selectivity). researchgate.net The process involves:

Geometry Optimization: The structures of the reactants, products, and transition state are optimized to find their lowest energy conformations.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Energy Profiling: The relative energies of the reactants, transition states, and products are calculated to construct a reaction energy diagram. This provides thermodynamic and kinetic information about the reaction. Solvation effects can be included using continuum models like the CPCM implicit water model to simulate reaction conditions more realistically. researchgate.net

For example, studies on similar octalin-forming intramolecular Diels-Alder reactions have used DFT to compute transition state structures and energy diagrams, successfully explaining and even predicting stereoselectivity. researchgate.net Similar computational approaches could be applied to understand the reactivity of this compound in various chemical transformations.

Electronic Structure, Orbital Analysis (HOMO/LUMO), and Charge Distribution

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a "movie" of molecular behavior, offering insights into conformational dynamics and interactions with the environment.

This compound has several rotatable single bonds, giving it significant conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. biorxiv.org

A typical MD simulation involves placing the molecule in a simulated environment, such as a box of water molecules, and applying a force field (e.g., CHARMM, Amber) that defines the potential energy of the system. biorxiv.orgnih.gov The simulation is run for a specific duration (nanoseconds to microseconds) under controlled temperature and pressure (NPT or NVT ensemble), allowing the molecule to sample various conformations. researchgate.netnih.gov Analysis of the resulting trajectory can reveal:

The distribution of dihedral angles for the rotatable bonds.

The root-mean-square deviation (RMSD) to assess structural stability. mdpi.com

The formation and breaking of intramolecular hydrogen bonds.

This information is crucial for understanding how the molecule's shape influences its biological activity and physical properties.

As a medium-chain fatty acid, this compound's ability to cross biological membranes is of significant interest. MD simulations are a well-established tool for studying the permeation of small molecules across lipid bilayers, which serve as models for cell membranes. nih.govmdpi.com

In a typical membrane permeation simulation, a pre-equilibrated lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC) is set up in a box of water, and one or more molecules of this compound are placed in the water phase. mdpi.com Over the course of the simulation, spontaneous permeation events may be observed. biorxiv.org To improve sampling and calculate the energetic cost of permeation, enhanced sampling techniques like umbrella sampling or metadynamics are often employed. mdpi.combiorxiv.org These methods apply a biasing potential to force the molecule across the membrane along a reaction coordinate (usually the axis perpendicular to the membrane surface).

The output of these simulations is a Potential of Mean Force (PMF) profile, which shows the free energy of the molecule as a function of its position within the bilayer. mdpi.com This profile reveals the free energy barrier to permeation, the most favorable location for the molecule within the membrane, and the energy of partitioning from water into the lipid environment. Such studies provide a molecular-level understanding of the factors controlling the passive diffusion of fatty acids across cell membranes. nih.gov

Conformational Analysis and Dynamic Behavior

In Silico Predictions of Molecular Interactions and Structural Features

Beyond DFT and MD, a range of other in silico tools can predict the properties and interactions of this compound. These methods often rely on quantitative structure-activity relationship (QSAR) models, empirical data, and fragment-based calculations.

Based on its structure, this compound is classified as a medium-chain fatty acid. hmdb.ca Computational tools can rapidly predict key physicochemical properties that govern its behavior in biological systems. As shown in Table 1, properties like the octanol-water partition coefficient (logP), acidity constant (pKa), and polar surface area (PSA) are readily calculated. nih.govhmdb.ca A logP value around 2.0 suggests moderate lipophilicity, consistent with a molecule that can interact with both aqueous and lipid environments. The predicted pKa of ~4.97 indicates that at physiological pH (~7.4), the carboxylic acid group will be deprotonated, and the molecule will exist as the carboxylate anion. hmdb.ca

Furthermore, in silico molecular docking can be used to predict how this compound might bind to the active site of a protein. This technique involves computationally placing the ligand (the fatty acid) into the binding site of a receptor and scoring the different poses based on their predicted binding affinity. mdpi.comresearchgate.net Such studies could hypothesize potential protein targets and explore the structural basis for the molecule's biological effects by analyzing intermolecular interactions like hydrogen bonds and hydrophobic contacts. researchgate.net

Enzymatic Biotransformations and Biosynthetic Pathways of Dienoic Acids Non Human Context

De Novo Fatty Acid Biosynthesis Pathways

The creation of fatty acids from non-lipid precursors, known as de novo synthesis, is a fundamental metabolic process. wikipedia.org This pathway primarily utilizes acetyl-CoA, often derived from carbohydrates through glycolysis, to build saturated fatty acids. wikipedia.orgslideshare.net The process is not a direct reversal of fatty acid oxidation; it occurs in the cytosol and involves a distinct set of enzymes and reactions. wikipedia.org

Roles of Fatty Acid Synthase (FAS) Complexes

Fatty acid synthase (FAS) is a central multi-enzyme system that catalyzes the synthesis of fatty acids. wikipedia.org In animals and fungi, a Type I FAS, a large multifunctional polypeptide, is responsible for this process. wikipedia.org In contrast, bacteria and plant plastids utilize a Type II FAS system, which consists of discrete, monofunctional enzymes. wikipedia.org The primary function of FAS is to catalyze the synthesis of saturated fatty acids, such as palmitate, from acetyl-CoA and malonyl-CoA, using NADPH as a reductant. wikipedia.orgsdbonline.org

The synthesis involves a series of decarboxylative Claisen condensation reactions. wikipedia.org With each cycle of elongation, the beta-keto group is reduced to a fully saturated carbon chain through the sequential action of a ketoreductase, a dehydratase, and an enoyl reductase. wikipedia.org The growing fatty acid chain is attached to an acyl carrier protein (ACP) and is transferred between the different active sites of the FAS complex. wikipedia.org

Enzymatic Introduction of Double Bonds: Desaturase Activity (e.g., Δ9-Desaturase)

Unsaturated fatty acids are primarily synthesized from saturated fatty acids by the action of desaturase enzymes. wikipedia.org These enzymes introduce double bonds at specific positions in the fatty acid chain. nih.gov A key example is the Δ9-desaturase, which creates a double bond between the ninth and tenth carbon atoms from the carboxyl end of a fatty acid. wikipedia.org For instance, stearoyl-CoA desaturase-1 (SCD1) converts stearic acid to oleic acid. wikipedia.orgmdpi.com

Desaturases are classified based on the position where they introduce the double bond. Delta (Δ) desaturases create double bonds at a fixed position from the carboxyl end, while omega (ω) desaturases act at a fixed position from the methyl end of the fatty acid chain. wikipedia.org In many organisms, a sequence of desaturation and elongation steps is required to produce polyunsaturated fatty acids. wikipedia.orgmdpi.com For example, linoleic acid can be produced from oleic acid by a Δ12-desaturase. biologists.com

Carbon Chain Elongation Mechanisms by Elongases

To produce fatty acids longer than the typical 16 or 18 carbons synthesized by FAS, cells employ elongation systems. libretexts.orgoup.com These elongation reactions occur primarily in the endoplasmic reticulum and mitochondria. libretexts.orgoup.com The enzymes responsible for this process are called elongases. libretexts.orgoup.com

The elongation process involves a cycle of four reactions that add a two-carbon unit, derived from malonyl-CoA, to the acyl chain. oup.comnih.gov These steps are condensation, reduction, dehydration, and a second reduction. oup.comresearchgate.net Unlike the cytosolic FAS system that uses ACP, elongases in the endoplasmic reticulum utilize acyl-CoA substrates. libretexts.org Mammals possess a family of seven elongase enzymes (ELOVL1-7), each with specificities for the chain length and degree of saturation of their fatty acid substrates. oup.comspringermedizin.de

Specific Enzymatic Modifications of Dienoic Acid Scaffolds

Once dienoic acids are formed, they can undergo further enzymatic modifications to generate a variety of bioactive lipid molecules.

Peroxygenase-Catalyzed Epoxidation

Peroxygenases are enzymes that can catalyze the epoxidation of unsaturated fatty acids, including dienoic acids. researchgate.netnih.gov This reaction involves the transfer of an oxygen atom from a hydroperoxide to a double bond in the fatty acid, forming an epoxide. nih.gov Fungal unspecific peroxygenases (UPOs) have been shown to be effective in the epoxidation of various polyunsaturated fatty acids. acs.orgmdpi.com For instance, some UPOs can regioselectively epoxidize α-linolenic acid to produce cis,cis-15,16-epoxyoctadeca-9,12-dienoic acid. acs.orgacs.org

In some cases, the peroxygenase pathway involves a two-step process. First, a lipoxygenase (LOX) catalyzes the formation of a hydroperoxy fatty acid from a polyunsaturated fatty acid. researchgate.netnih.gov This hydroperoxide then serves as the oxygen donor for the peroxygenase to epoxidize another unsaturated fatty acid. researchgate.netnih.gov

Hydrolase-Mediated Transformations and Cleavage Mechanisms

Hydrolase enzymes play a crucial role in the metabolism and degradation of various compounds, including derivatives of dienoic acids. In certain bacterial catabolic pathways, hydrolases are responsible for cleaving carbon-carbon bonds in ring-fission products of aromatic compounds, which can be structurally related to dienoic acids. nih.govsoton.ac.ukwarwick.ac.uk

For example, in the degradation pathway of biphenyl, a meta-cleavage product (MCP) hydrolase, such as BphD, catalyzes the hydrolysis of a C-C bond in 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). nih.govasm.org This reaction is mediated by a catalytic triad (B1167595) of serine, histidine, and aspartate residues, similar to serine proteases. nih.govsoton.ac.uk The proposed mechanism involves the ketonization of the dienoate followed by a serine-mediated hydrolysis at a carbonyl carbon. asm.org Another example is the MhpC enzyme in the phenylpropionic acid degradation pathway, which cleaves 2-hydroxy-6-ketonona-2,4-diene-1,9-dioic acid to yield succinate (B1194679) and 2-hydroxypenta-2,4-dienoic acid. soton.ac.ukwarwick.ac.uk

Enone Reductase Functionality in Unsaturated Fatty Acid Metabolism

Enone reductases, also known as ene-reductases, are a class of enzymes that catalyze the stereoselective reduction of activated carbon-carbon double bonds found in α,β-unsaturated carbonyl compounds, including aldehydes, ketones, and carboxylic acids or their esters. In the realm of unsaturated fatty acid metabolism, these enzymes play a crucial role in the biohydrogenation and modification of fatty acid structures. While direct studies on the action of enone reductases on octa-3,6-dienoic acid are not extensively documented, their function can be inferred from their activity on other unsaturated fatty acids.

Enone reductases are involved in the metabolic pathways of various organisms, contributing to the saturation of double bonds in fatty acid chains. For instance, in the gut bacterium Lactobacillus plantarum, an enone reductase (CLA-ER) is responsible for saturating the C=C bond in 10-oxo-trans-11-octadecenoic acid as part of the metabolism of conjugated linoleic acid (CLA). mdpi.com This process is a key step in the biohydrogenation of polyunsaturated fatty acids. These enzymes typically utilize flavin mononucleotide (FMN) as a cofactor and NADH or NADPH as the reducing equivalent. mdpi.com

The functionality of enone reductases is not limited to bacteria. In the fungus Cyclocybe aegerita, an ene-reductase is involved in the biosynthesis of C8-oxylipins, which are volatile compounds contributing to the characteristic aroma of mushrooms. researchgate.net This enzyme demonstrates activity on C8-alkenones and C8-alkenals, suggesting a potential role in the metabolism of medium-chain dienoic acids. researchgate.net The reduction of the α,β-unsaturated double bond by these enzymes is a critical step in producing saturated or partially saturated fatty acid derivatives.

The general reaction catalyzed by an enone reductase on an α,β-unsaturated fatty acid can be depicted as follows:

R-CH=CH-COOH + NAD(P)H + H⁺ → R-CH₂-CH₂-COOH + NAD(P)⁺

This reaction converts an unsaturated fatty acid into its corresponding saturated counterpart, altering its physical and biological properties. The substrate specificity of enone reductases can vary widely, with some enzymes showing broad substrate scope while others are highly specific. researchgate.netuni-graz.at

Biosynthesis in Microorganisms and Lower Organisms (e.g., protozoa, microalgae, fungi)

The biosynthesis of dienoic acids, including the medium-chain fatty acid this compound, in microorganisms and lower organisms involves complex pathways that are not yet fully elucidated for this specific compound. However, general principles of fatty acid synthesis and modification in these organisms provide a framework for understanding its potential origins. Based on available literature, there is very little information published specifically on this compound. hmdb.ca

Protozoa:

Rumen protozoa are known to be rich in polyunsaturated fatty acids (PUFAs). researchgate.net Their role in direct lipid metabolism is debated, with evidence suggesting that their high PUFA content is largely due to the ingestion of chloroplasts from plant material. researchgate.net However, some studies indicate that rumen protozoa do participate in the biohydrogenation of dietary fatty acids. For example, they can convert linoleic acid to conjugated linoleic acid (RA). nih.gov While direct synthesis of this compound has not been documented, protozoa can metabolize and incorporate existing fatty acids. In vitro studies with rumen protozoa have shown the incorporation of radioactivity from labeled linoleic acid into various lipid classes, with a portion remaining as dienoic fatty acids in polar lipids. nih.gov The ciliate Paramecium, for instance, can desaturate oleic acid to form linoleic acid, a critical process for maintaining membrane integrity. nies.go.jp

Microalgae:

Microalgae are primary producers of a vast array of fatty acids, including PUFAs. The biosynthesis of fatty acids in microalgae occurs primarily in the chloroplast. mdpi.com While the production of long-chain fatty acids is well-studied, the synthesis of short and medium-chain fatty acids (C8-C14) is less common but has been observed. mdpi.comnih.gov The chain length of the final fatty acid product is often determined by the action of specific acyl-ACP thioesterases, which terminate the fatty acid elongation process. ucsd.edu The introduction of double bonds is catalyzed by desaturase enzymes. It is conceivable that this compound could be synthesized through a pathway involving the action of specific desaturases on an octanoic acid precursor. Some cyanobacteria, a type of microalgae, have been shown to accumulate short-chain fatty acids, and the genetic modification of key enzymes in the fatty acid synthesis pathway can alter the profile of produced fatty acids. mdpi.com

Fungi:

Fungi are known to produce a diverse range of secondary metabolites, including various fatty acids. The biosynthesis of fatty acids in fungi is carried out by a multi-enzyme complex called fatty acid synthase (FAS). Some fungi are known to produce medium-chain hydrocarbons and related fatty acids. For instance, the endophytic fungus Nigrograna mackinnonii produces volatile polyenes that are believed to be derived from a polyketide synthase (PKS) pathway. nih.gov Another example is the discovery of luteodienoside A from the fungus Aspergillus luteorubrus, which contains a 3-hydroxy-2,2,4-trimethylocta-4,6-dienoic acid moiety, indicating the fungal capacity to synthesize modified octadienoic acids. rsc.org The biosynthesis of C8-oxylipins in fungi like Cyclocybe aegerita from linoleic acid further demonstrates the presence of enzymatic machinery capable of processing and modifying eight-carbon chains. researchgate.net

Synthetic Analogs, Derivatives, and Advanced Research on Dienoic Acid Scaffolds

Design and Synthesis of Functionalized Octa-3,6-dienoic Acid Derivatives

The synthesis of functionalized dienoic acids is a field of active research, driven by the diverse biological activities exhibited by these molecules. While specific literature on this compound derivatives is limited, broader synthetic strategies for dienoic acids provide a blueprint for creating such compounds. Key methods often focus on the stereoselective formation of Z,Z-diene systems, which are common in biologically active natural products.

A prominent strategy involves the titanium-catalyzed intermolecular cross-cyclomagnesiation of 1,2-dienes. This method allows for the stereoselective synthesis of fatty acids with a 1Z,5Z-diene group at a specific position relative to the carboxyl group. mdpi.com For example, the cross-cyclomagnesiation of an oxygen-containing 1,2-diene with an aliphatic 1,2-diene, followed by hydrolysis and oxidation, can yield the desired dienoic acid with high stereoselectivity. mdpi.comresearchgate.net This approach has been successfully used to create a variety of 5Z,9Z-dienoic acids and could theoretically be adapted for shorter-chain analogs like this compound. sciforum.net

Another approach involves the functionalization of a pre-existing dienoic acid core. This can be achieved through standard organic reactions targeting the carboxylic acid group, such as esterification or amidation, to append other chemical moieties. For instance, the synthesis of cinnamic acid derivatives often involves activating the carboxyl group to form an anhydride, which then reacts with an alcohol or amine. beilstein-journals.org Similar principles can be applied to dienoic acids.

A specific example of a functionalized octadienoic acid derivative is Oxoberkedienoic acid, a natural product isolated from the fungus Talaromyces verruculosus. Its structure represents a modification of a basic octadienoic acid chain, highlighting how nature itself produces functionalized derivatives.

Stereoisomeric and Positional Isomeric Studies of Dienoic Acids

The biological activity of dienoic acids is highly dependent on their structure, specifically the position and geometry (stereoisomerism) of the double bonds. The distinction between cis (Z) and trans (E) isomers, as well as the location of these bonds along the fatty acid chain (positional isomerism), can dramatically alter how these molecules interact with biological systems.

Studies on 18-carbon dienoic acids have demonstrated that different isomers have distinct metabolic fates and biological effects. animbiosci.org For example, the metabolism, desaturation, and elongation of various cis and trans isomers of linoleic acid differ significantly. researchgate.net The position of the double bonds influences the extent to which these fatty acids are incorporated into cell membranes and their subsequent conversion into other bioactive molecules. researchgate.net Research has shown that the configuration of the double bonds affects absorption and metabolism, with trans isomers often being metabolized differently than their cis counterparts. researchgate.net

The separation and analysis of these isomers are critical for such studies. Techniques like capillary electrophoresis (CE), often modified with cyclodextrins, and micellar electrokinetic chromatography (MEKC) have been successfully employed to resolve geometric isomers of dienoic acids, which can be challenging due to their similar physical properties.

These findings underscore the importance of stereoselectivity in synthesis. Synthetic methods that can precisely control the geometry of the double bonds are crucial for producing specific isomers for biological evaluation. tandfonline.comrsc.org For this compound, four potential geometric isomers exist: (3Z,6Z), (3E,6Z), (3Z,6E), and (3E,6E). Each of these would be expected to have a unique three-dimensional shape and, consequently, different biological activities.

Research on Dienoic Acid Hybrid Molecules

A promising area of research is the creation of hybrid molecules that combine a dienoic acid scaffold with other pharmacologically active molecules. The goal is to create novel compounds with enhanced potency, better targeting, or unique mechanisms of action. This strategy has proven effective in developing potential anticancer agents. mdpi.com

Several classes of hybrid molecules based on 5Z,9Z-dienoic acids have been synthesized and evaluated:

Fullerene Hybrids: Dienoic acids have been covalently linked to fullerene C60 using the Bingel-Hirsch reaction. nih.govsciforum.netresearchgate.net These methanofullerenes have shown significant cytotoxic activity against various tumor cell lines, including Jurkat, K562, and U937. nih.govresearchgate.net The nature of the linker between the dienoic acid and the fullerene can influence both cytotoxicity and selectivity. nih.gov

Steroid Hybrids: Novel derivatives have been prepared by esterifying 5Z,9Z-dienoic acids with various hydroxy steroids. nih.gov These hybrid molecules have demonstrated high cytotoxicity against cancer cell lines and have been identified as inhibitors of human topoisomerase I. nih.gov

Oleanolic Acid Hybrids: Synthetic analogs linking a 5Z,9Z-diene acid with oleanolic acid (a triterpenoid (B12794562) with known biological activities) have been developed. mdpi.comscilit.comnih.gov These hybrids exhibit potent cytotoxic activity and can induce apoptosis and genotoxicity in cancer cells. scilit.comnih.gov One such hybrid showed IC50 values of 4.5, 3.1, and 2.8 µM/L against Jurkat, K562, and U937 cell lines, respectively. scilit.comnih.gov

The underlying hypothesis for this work is that combining the dienoic acid's ability to interact with key cellular enzymes with the properties of another active molecule can lead to synergistic effects, resulting in compounds with enhanced therapeutic potential. mdpi.commdpi.com

Table 1: Examples of Dienoic Acid Hybrid Molecules and Research Findings

Hybrid PartnerDienoic Acid UsedKey Research FindingReference
Fullerene C605Z,9Z-Dienoic acidsSynthesized via Bingel-Hirsch reaction; exhibit high cytotoxicity against multiple tumor cell lines and can induce apoptosis. nih.gov, researchgate.net
Oleanolic Acid(5Z,9Z)-Tetradeca-5,9-dienedicarboxylic acidHybrids show high cytotoxicity against Jurkat, K562, and U937 cells and induce apoptosis and genotoxicity. scilit.com, mdpi.com
Hydroxy Steroids(5Z,9Z)-Tetradeca-5,9-dienoic acidDemonstrated high cytotoxicity towards cancer cell lines (HEK293, Jurkat, K562) and inhibitory activity against human topoisomerase I. nih.gov

Inhibitory Activities on Cell Cycle Enzymes as Mechanistic Probes

A significant focus of dienoic acid research has been their ability to act as inhibitors of key enzymes that regulate the cell cycle. This inhibitory action is believed to be a primary mechanism behind their observed anticancer properties. The main targets identified are DNA topoisomerases. mdpi.com

Topoisomerases (Topo I and Topo II) are vital enzymes that resolve topological problems in DNA during replication, transcription, and recombination. mdpi.com Inhibiting these enzymes leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and, ultimately, apoptosis (programmed cell death).

Research has shown that various natural and synthetic dienoic acids, particularly those with a 1Z,5Z-diene system, are effective inhibitors of both human topoisomerase I (hTop1) and topoisomerase IIα (hTop2α). sciforum.netresearchgate.net For instance, (5Z,9Z)-11-Phenylundeca-5,9-dienoic acid was found to be a dual inhibitor of both hTop1 and hTop2α. benthamscience.comnih.govnih.gov The inhibitory activity is sensitive to the structure of the acid, including the length of the carbon chain and the position of the double bonds. sciforum.net

The mechanism of inhibition is thought to involve the interaction of the dienoic acid's carboxylate group with the enzyme, preventing it from carrying out its function of relaxing supercoiled DNA. mdpi.com This enzymatic inhibition translates into observable cellular effects. Studies on hybrid molecules containing dienoic acids have shown they can induce cell cycle arrest, often in the G2/M or S phase, and are effective inducers of apoptosis. researchgate.netmdpi.com For example, a hybrid of oleanolic acid and a dienoic acid was shown to affect the cell cycle and inhibit human topoisomerase I. mdpi.com These findings position dienoic acid derivatives as valuable mechanistic probes for studying cell cycle regulation and as potential leads for the development of new anticancer therapies.

Table 2: Inhibitory Activities of Dienoic Acids on Cell Cycle Enzymes

Compound/ClassEnzyme TargetObserved EffectReference
5Z,9Z-Dienoic AcidsTopoisomerase I & IIαInhibit DNA relaxation; activity is dependent on chain length and diene position. sciforum.net
(5Z,9Z)-11-Phenylundeca-5,9-dienoic acidTopoisomerase I & IIα (Dual Inhibitor)Exhibits high inhibitory activity against both enzymes. nih.gov, nih.gov
Oleanolic Acid-Dienoic Acid HybridsTopoisomerase IInhibits enzyme and induces apoptosis and cell cycle arrest. mdpi.com
Steroid-Dienoic Acid HybridsTopoisomerase IShow significant hTop1 inhibitory activity and cytotoxicity. nih.gov

Methodological Advancements and Broader Research Applications

Octa-3,6-dienoic Acid as a Chemical Probe and Model Compound in Mechanistic Studies

The unique structural characteristics of this compound, specifically its unconjugated diene system, make it and its derivatives valuable as model compounds for investigating complex biochemical pathways and enzyme mechanisms. Researchers utilize such molecules to probe the intricacies of reactions where the specific positioning of double bonds is crucial for substrate recognition and catalytic activity.

One area of significant interest is in the study of enzymes that catalyze reactions involving dienol substrates. For instance, mechanistic studies on enzymes like 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid 5,6-hydrolase (MhpC) benefit from synthetic routes developed for related compounds. Research has focused on synthesizing the carbon skeleton of dienol substrates to understand their interaction with enzymes. soton.ac.uk The synthesis of molecules such as 2-keto-6-ethoxy-octa-3-enoic acid, ethyl ester and 2-keto-6-allyloxy-octa-3-enoic acid, ethyl ester, which share structural motifs with this compound, provides chemical precedent and supporting evidence for proposed reaction mechanisms, such as a general base mechanism. soton.ac.uk These synthetic analogues act as probes, allowing researchers to explore the enzyme's active site and the role of specific functional groups in the catalytic process.

The synthesis and characterization of this compound itself, along with related isomers like octa-3,4- and octa-4,6-dienoic acids, are fundamental to these investigations. journals.co.za By systematically altering the structure of the fatty acid, scientists can dissect the structure-activity relationships that govern enzyme-substrate interactions. This approach is critical for elucidating metabolic pathways and for the rational design of enzyme inhibitors or modulators.

Strategies for Enhancing Chemical Stability in Experimental Research

The polyunsaturated nature of this compound makes it susceptible to oxidative degradation, a significant challenge in experimental research that can compromise sample integrity and lead to erroneous results. The primary mechanism of degradation is lipid oxidation, a free-radical chain reaction involving initiation, propagation, and termination stages, which is accelerated by factors like heat, light, and the presence of metal ions. studysmarter.co.ukfrontiersin.org This process generates off-flavors and potentially toxic compounds. numberanalytics.com Consequently, various strategies have been developed to enhance the chemical stability of unsaturated fatty acids during storage, handling, and analysis.

Key Stabilization Strategies:

Antioxidants: The most common approach is the addition of antioxidants. These compounds inhibit oxidation by neutralizing free radicals. studysmarter.co.uk They can be either synthetic (e.g., Butylated hydroxytoluene (BHT)) or natural. There is growing interest in natural antioxidants like tocopherols (B72186) (Vitamin E), polyphenols from plant extracts (e.g., rosemary, green tea), and essential oils. studysmarter.co.ukfrontiersin.orgnih.gov These not only prevent degradation but are often preferred for their perceived safety and potential health benefits.

Control of Environmental Factors: Minimizing exposure to pro-oxidant factors is crucial. This includes:

Oxygen Removal: Storing samples under an inert atmosphere, such as nitrogen or argon, or using vacuum packaging, significantly reduces the rate of oxidation by limiting the availability of oxygen. studysmarter.co.uknih.gov

Temperature Control: Storing samples at low temperatures slows down the rate of chemical reactions, including oxidation. numberanalytics.com

Light Protection: Using opaque or amber-colored containers prevents photo-oxidation, a process initiated by light exposure. numberanalytics.com

Chelating Agents: Metal ions, such as iron and copper, can act as catalysts for lipid oxidation. Chelating agents bind these metal ions, rendering them inactive. While synthetic chelators like ethylenediaminetetraacetic acid (EDTA) are effective, research is ongoing to find natural alternatives. umass.edu

Microencapsulation: This technique involves entrapping the fatty acid within a protective matrix or wall material. nih.govresearchgate.net Common materials include proteins (whey protein), polysaccharides (chitosan), or a complex of both. The encapsulation creates a physical barrier against oxygen, light, and other environmental factors. researchgate.net Methods like spray-drying are used to create stable microparticles that can be easily incorporated into various systems. researchgate.net

Emulsion and Interfacial Engineering: In emulsion-based systems, the structure of the oil-water interface is critical. nih.gov Thickening the interfacial layer using specific surfactants or biopolymers can enhance oxidative stability. nih.govrsc.org Furthermore, diluting highly unsaturated oils with more stable saturated or monounsaturated oils within the same emulsion droplet can delay the propagation of free radicals. umass.edu

Table 1: Strategies for Enhancing Chemical Stability of Unsaturated Fatty Acids
StrategyMechanism of ActionExamples/ApplicationReference
Use of Antioxidants Neutralize free radicals to inhibit the initiation and propagation of oxidation.Natural (Tocopherols, Polyphenols), Synthetic (BHT). Added directly to samples. studysmarter.co.ukfrontiersin.orgnih.gov
Controlled Storage Reduces reaction rates and exposure to pro-oxidants like oxygen and light.Low temperature storage, use of inert gas (nitrogen, argon), opaque containers. studysmarter.co.uknumberanalytics.com
Chelating Agents Bind and inactivate pro-oxidant metal ions (e.g., iron, copper).Ethylenediaminetetraacetic acid (EDTA). umass.edu
Microencapsulation Creates a physical barrier to protect the fatty acid from the environment.Spray-drying with wall materials like chitosan-whey protein complexes. researchgate.net
Emulsion Technology Modifies the oil-water interface to prevent oxidation; dilution with stable oils.Creating stable oil-in-water emulsions with protective interfacial layers. nih.govumass.edursc.org

Advancements in Quantitative Analytical Protocols for Unsaturated Fatty Acids

The accurate quantification and structural elucidation of unsaturated fatty acids like this compound present significant analytical challenges. These arise from the structural complexity of isomers (including positional and geometric isomers of double bonds) and often low concentrations in complex biological matrices. nih.govresearchgate.net To overcome these difficulties, a range of sophisticated analytical protocols have been developed and refined, primarily centered around chromatography and mass spectrometry.

Chromatography-Mass Spectrometry (MS) Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for fatty acid analysis. creative-proteomics.comsciforschenonline.org For analysis, fatty acids are typically converted into more volatile fatty acid methyl esters (FAMEs) through a process called derivatization. mdpi.com The sample is then separated by GC based on the components' boiling points and polarity, followed by detection and identification by MS. nih.gov High-resolution capillary columns are employed to separate closely related isomers. sciforschenonline.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is highly versatile and particularly useful for analyzing fatty acids in complex biological samples without derivatization, although derivatization can enhance sensitivity. nih.govcreative-proteomics.com It is adept at in-depth metabolic studies. creative-proteomics.com The use of tandem mass spectrometry (MS/MS) allows for more specific and sensitive detection through techniques like Multiple Reaction Monitoring (MRM). creative-proteomics.com

Innovations in Analytical Methods:

Chemical Derivatization: This remains a critical step in many protocols. Derivatization not only improves the chromatographic behavior and ionization efficiency of fatty acids but can also be designed to pinpoint the exact location of double bonds. nih.govmdpi.com Reagents can be chosen to react specifically with the carboxylic acid group or the double bonds, and subsequent fragmentation in the mass spectrometer reveals structural information. researchgate.netacs.org

Photochemical Tagging: This is a rapid method for profiling unsaturated fatty acids without requiring chromatographic separation. acs.org The Paternò-Büchi reaction, for example, can be used to "tag" the double bonds. Analysis by mass spectrometry can then identify and quantify the fatty acids based on the characteristic fragmentation of these tags, which also reveals the double bond locations. mdpi.comacs.org

Advanced Mass Spectrometry Approaches: Techniques such as online epoxidation coupled with ambient mass spectrometry allow for the rapid identification of double bond isomers within seconds. acs.org Other methods, like isobaric multiplex labeling, enable relative quantification and comprehensive structural elucidation, including cis/trans geometry, from a single analysis. acs.org

These advancements have significantly improved the sensitivity, specificity, and throughput of unsaturated fatty acid analysis, facilitating a deeper understanding of their roles in various biological and chemical systems.

Table 2: Comparison of Advanced Analytical Protocols for Unsaturated Fatty Acids
Analytical ProtocolPrincipleKey AdvantagesCommon ApplicationsReference
GC-MS Separation of volatile derivatives (FAMEs) by gas chromatography, followed by mass analysis.High resolution for isomer separation; robust and well-established.Fatty acid profiling of oils, tissues, and cell cultures. creative-proteomics.comsciforschenonline.orgnih.gov
LC-MS/MS Separation by liquid chromatography, with highly selective and sensitive detection by tandem MS.High sensitivity; suitable for complex biological matrices; can analyze underivatized fatty acids.Metabolomics, lipidomics, analysis of plasma and cell extracts. nih.govcreative-proteomics.com
Chemical Derivatization Chemical modification of fatty acids to enhance analytical properties and reveal structural information.Improves volatility (GC), ionization efficiency (MS), and allows for C=C bond localization.Used in conjunction with GC-MS and LC-MS for detailed structural analysis. nih.govresearchgate.netmdpi.com
Photochemical Tagging Rapidly "tags" C=C double bonds, allowing for quantitation and isomer differentiation by MS without chromatography.High speed and sensitivity; provides structural information on double bond position.Rapid profiling of unsaturated fatty acids in biological samples like serum. acs.org

Perspectives and Future Directions in Octa 3,6 Dienoic Acid Research

Innovations in Asymmetric Synthesis of Polyunsaturated Systems

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For a polyunsaturated system like octa-3,6-dienoic acid, achieving high enantioselectivity is a significant challenge that future research must address. Current strategies in asymmetric synthesis offer promising pathways.

Future research in the asymmetric synthesis of this compound will likely focus on the development of highly efficient and stereoselective methods. scribd.comyork.ac.uk The use of chiral auxiliaries, temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, is a well-established strategy. york.ac.uk For instance, chiral auxiliaries attached to a precursor of this compound could guide the stereoselective formation of one or both of the double bonds.

Catalytic asymmetric synthesis, however, represents a more atom-economical and elegant approach. rsc.org The development of novel chiral catalysts, including transition metal complexes and organocatalysts, will be crucial. For example, palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been used in the synthesis of other dienoic acids. pnas.orgresearchgate.net Future work could involve the design of chiral ligands for palladium catalysts that can induce high enantioselectivity in the synthesis of this compound.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric catalysis and could be applied to the synthesis of precursors to this compound. researchgate.net For example, chiral amines or phosphoric acids could be used to catalyze the enantioselective construction of key fragments of the molecule.

Table 1: Potential Asymmetric Synthesis Strategies for this compound

Synthesis Strategy Description Potential Advantages
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of subsequent reactions. High levels of diastereocontrol, separable diastereomers, and recyclable auxiliary. york.ac.uk
Chiral Metal Catalysis A chiral ligand coordinates to a metal center to create a chiral catalytic environment for the reaction. High turnover numbers, broad substrate scope, and high enantioselectivity.
Organocatalysis A small, chiral organic molecule is used to catalyze the reaction. Metal-free, often milder reaction conditions, and complementary to metal catalysis. researchgate.net

Deeper Mechanistic Elucidation of Complex Catalytic Cycles

A thorough understanding of the reaction mechanism is fundamental for the optimization of existing synthetic methods and the rational design of new ones. For the synthesis of this compound, particularly through transition metal catalysis, a deeper mechanistic elucidation of the involved catalytic cycles is a key area for future research.

Palladium-catalyzed reactions, such as the Heck or Suzuki couplings, are likely candidates for the synthesis of dienoic acids. pnas.orgrsc.org A typical catalytic cycle for a palladium-catalyzed cross-coupling reaction involves oxidative addition, transmetalation, and reductive elimination. Future studies could employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling to investigate each step of the catalytic cycle in the context of this compound synthesis.

For example, understanding the factors that control the regioselectivity and stereoselectivity of the reaction is crucial. The nature of the ligands on the palladium catalyst, the choice of base, and the reaction temperature can all influence the outcome of the reaction. A detailed mechanistic understanding would allow for the fine-tuning of these parameters to maximize the yield and purity of the desired isomer of this compound.

Furthermore, new catalytic systems may operate through novel mechanisms. For instance, the development of dual-catalytic systems, where two different catalysts work in concert to promote a transformation, is a rapidly growing area of research. Elucidating the intricate interplay between the two catalytic cycles in such a system would be a significant challenge and a major focus of future mechanistic studies.

Exploration of Novel Biocatalytic Pathways and Enzymes

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and environmental sustainability. ocl-journal.org The exploration of novel biocatalytic pathways and the engineering of enzymes for the synthesis of this compound represent a highly promising future research direction.

The lipoxygenase (LOX) pathway, which is involved in the biosynthesis of green leaf volatiles in plants, could be harnessed for the production of short-chain dienoic acids. mdpi.com This pathway utilizes lipoxygenases and hydroperoxide lyases to convert polyunsaturated fatty acids into a variety of smaller molecules. mdpi.com Future research could focus on identifying or engineering enzymes from this pathway that can produce this compound from a suitable precursor.

Another approach is to engineer enzymes with novel specificities. For example, thioesterases are enzymes involved in fatty acid biosynthesis and can be engineered to produce fatty acids of specific chain lengths. osti.gov Computational redesign of the active site of a thioesterase could potentially lead to a variant that selectively produces this compound. osti.gov This would be a significant step towards the sustainable and scalable production of this compound.

Whole-cell biocatalysis, where entire microorganisms are used as catalysts, is another attractive option. mdpi.com By introducing the necessary enzymatic machinery into a microbial host like Escherichia coli, it may be possible to convert simple carbon sources into this compound through fermentation. mdpi.comfrontiersin.org

Table 2: Potential Biocatalytic Approaches for this compound Synthesis

Biocatalytic Approach Description Key Enzymes/Pathways
Pathway Engineering Reconstructing a metabolic pathway in a microbial host to produce the target molecule. Lipoxygenase (LOX) pathway, fatty acid synthesis (FAS) pathway. mdpi.comfrontiersin.org
Enzyme Engineering Modifying the structure of an enzyme to alter its substrate specificity or catalytic activity. Thioesterases, lipoxygenases, fatty acid synthases. osti.gov
Whole-Cell Biocatalysis Using entire microorganisms to carry out the desired transformation. Engineered Escherichia coli or Saccharomyces cerevisiae. mdpi.comfrontiersin.org

Integration of Multiscale Computational Approaches for Predictive Design

Computational chemistry and multiscale modeling are becoming increasingly indispensable tools in modern chemical research. For this compound, these approaches can provide valuable insights into its structure, properties, and reactivity, and can guide the design of new synthetic strategies.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to study the electronic structure and geometry of this compound and its various isomers. frontiersin.org This information is crucial for understanding its stability and spectroscopic properties. DFT calculations can also be used to model reaction mechanisms, providing detailed information about transition states and reaction intermediates that is often difficult to obtain experimentally.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound and its interactions with other molecules, such as enzymes or receptors. This can provide insights into its biological activity and can guide the design of new derivatives with improved properties.

The integration of different computational methods across multiple scales, from the quantum mechanical level to the macroscopic level, is a key trend in computational chemistry. researchgate.net For example, a multiscale model could be developed to simulate the entire process of biocatalytic production of this compound, from the enzymatic reactions at the molecular level to the mass transfer and fluid dynamics in a bioreactor at the macroscopic level. Such a model would be invaluable for process optimization and scale-up.

Looking ahead, the combination of computational modeling with machine learning and artificial intelligence is poised to revolutionize the field. These approaches can be used to screen large virtual libraries of potential catalysts or enzyme variants, accelerating the discovery of new and improved synthetic methods for this compound.

Q & A

Basic: What experimental methods are recommended for synthesizing and purifying Octa-3,6-dienoic acid?

Methodological Answer:
Synthesis typically involves catalytic hydrogenation or enzymatic modification of precursor fatty acids. For purification, the Bligh and Dyer method is widely used: homogenize the compound in a chloroform-methanol-water system (2:1:0.8 ratio), followed by phase separation to isolate lipids . Validate purity via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), ensuring solvent ratios are optimized to avoid lipid degradation .

Basic: How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:
Use nuclear magnetic resonance (NMR) to confirm double-bond positions (δ 5.3–5.4 ppm for cis/trans protons) and infrared (IR) spectroscopy for carboxyl-group identification (~1700 cm⁻¹). Cross-reference melting points and solubility data with the NIST Chemistry WebBook for validation . For stereochemical analysis, employ chiral column chromatography or circular dichroism (CD) spectroscopy .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Follow REACH and CLP regulations : use fume hoods to avoid inhalation, wear nitrile gloves, and store in inert atmospheres at –20°C to prevent oxidation. Refer to Safety Data Sheets (SDS) for spill management (e.g., neutralize with sodium bicarbonate) and prioritize weight-of-evidence hazard assessments as outlined in EU Annex I guidelines .

Advanced: How can conflicting data on this compound’s biological activity be resolved?

Methodological Answer:
Address contradictions via triangulation :

  • Replicate experiments under standardized conditions (e.g., pH, temperature).
  • Validate bioassay models (e.g., cell-line specificity in cytotoxicity studies).
  • Cross-check with isotopic labeling to trace metabolic pathways and confirm interaction mechanisms.
    Peer consultation and meta-analyses of published datasets are critical to identify methodological biases .

Advanced: What strategies optimize the stability of this compound in long-term studies?

Methodological Answer:

  • Use antioxidants (e.g., BHT at 0.01% w/v) in storage solutions to inhibit peroxidation.
  • Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to monitor degradation products.
  • Encapsulate in liposomes or cyclodextrins to enhance thermal and oxidative stability .

Advanced: How can computational modeling predict this compound’s interactions with enzymatic targets?

Methodological Answer:
Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding affinities and conformational changes. Validate predictions with surface plasmon resonance (SPR) to measure kinetic constants (ka/kd) and compare with in vitro inhibition assays. Use the PubChem database to cross-validate ligand-receptor models .

Advanced: What statistical approaches are robust for analyzing dose-response relationships in this compound studies?

Methodological Answer:
Apply non-linear regression models (e.g., four-parameter logistic curve) to EC50/IC50 calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, implement machine learning algorithms (random forests) to identify outliers and confounding variables. Ensure raw data is archived in FAIR-compliant repositories for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.